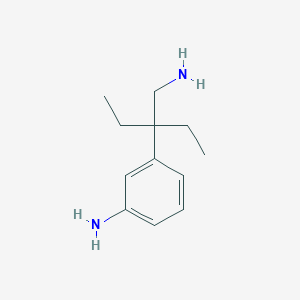

3-(1-Aminomethyl-1-ethylpropyl)-aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(1-Aminomethyl-1-ethylpropyl)-aniline is a useful research compound. Its molecular formula is C12H20N2 and its molecular weight is 192.30 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that derivatives of 3-(1-Aminomethyl-1-ethylpropyl)-aniline may exhibit anticancer properties. For instance, research has demonstrated that certain aniline derivatives can inhibit the proliferation of cancer cell lines such as HCT-116 and MCF-7, with IC50 values ranging from 1.9 to 7.52 μg/mL . This suggests that this compound could serve as a scaffold for developing new anticancer agents.

Structure-Activity Relationship Studies

The compound's structure allows for various modifications that can enhance its biological activity. Structure-activity relationship (SAR) analyses have been used to identify key functional groups that influence the compound's efficacy against specific targets in cancer therapy . Understanding these relationships helps in designing more potent derivatives.

Organic Synthesis

Multicomponent Reactions

this compound has been utilized in multicomponent reactions, specifically the Petasis reaction, which involves the coupling of amines, aldehydes, and boronic acids to produce complex secondary amines . The ability to participate in such reactions highlights its utility as a versatile building block in organic synthesis.

Photoredox Catalysis

The compound has also been explored in photoredox-catalyzed reactions, where it acts as a nucleophile in the formation of carbon-carbon bonds under visible light irradiation. This method has shown promise for synthesizing complex organic molecules efficiently .

Materials Science

Epoxy Resins and Coatings

this compound can be employed as a hardener in epoxy resin formulations. Its application in civil engineering includes use in flooring systems, coatings for corrosion protection, and adhesives . The compound's amine functionality contributes to the curing process of epoxy resins, enhancing their mechanical properties and durability.

Environmental Impact and Safety

While exploring the applications of this compound, it is crucial to consider its environmental impact. The production and use of this compound should comply with safety regulations to minimize potential risks to human health and the environment.

Case Studies

Eigenschaften

Molekularformel |

C12H20N2 |

|---|---|

Molekulargewicht |

192.30 g/mol |

IUPAC-Name |

3-[3-(aminomethyl)pentan-3-yl]aniline |

InChI |

InChI=1S/C12H20N2/c1-3-12(4-2,9-13)10-6-5-7-11(14)8-10/h5-8H,3-4,9,13-14H2,1-2H3 |

InChI-Schlüssel |

BFBGRZKNCZXQOL-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(CC)(CN)C1=CC(=CC=C1)N |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.